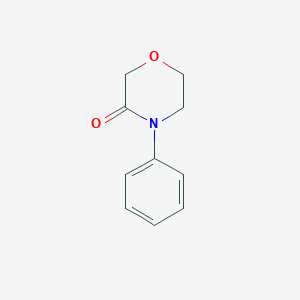

4-Phenylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWXCJHUZAEIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408926 | |

| Record name | 4-phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29518-11-4 | |

| Record name | 4-Phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29518-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylmorpholin-3-ON | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029518114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylmorpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its chemical and physical characteristics, experimental protocols for its synthesis, and its pivotal role in synthetic pathways, offering valuable insights for professionals in drug discovery and development.

Core Physicochemical Data

The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 177.20 g/mol | [1][2][3][4][5] |

| Melting Point | 113-114 °C | [1][6] |

| Boiling Point (Predicted) | 395.2 ± 35.0 °C | [1][6] |

| pKa (Predicted) | 0.27 ± 0.20 | [1][7] |

| XLogP3 | 0.9 | [1][2] |

| Appearance | Off-White to White Solid/Crystalline Powder | [3] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Soluble In Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc. | [6][8] |

| Topological Polar Surface Area | 29.5 Ų | [1][2] |

| CAS Number | 29518-11-4 | [1][2][5] |

Experimental Protocols

The synthesis of this compound is a critical process in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.

Synthesis of this compound from 2-Anilinoethanol (B49455) and Chloroacetyl Chloride

This method involves the reaction of 2-anilinoethanol with chloroacetyl chloride.

Procedure:

-

A solution of 2-anilinoethanol (1.0 mol) is prepared in a suitable solvent.

-

The solution is cooled to an appropriate temperature.

-

Chloroacetyl chloride (1.1 mol) is added dropwise to the solution while maintaining the temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting product, this compound, is then isolated, purified, and dried.

Synthesis via Nitration of 4-Phenyl-3-morpholinone

An alternative synthesis route involves the nitration of 4-phenyl-3-morpholinone to produce 4-(4-nitrophenyl)-3-morpholinone, which is a precursor to other derivatives.[9]

Procedure:

-

In a suitable flask, 177 g (1.0 mol) of 4-phenyl-3-morpholinone is introduced into 728 g of concentrated sulfuric acid at an internal temperature of 10°C in four portions.[9]

-

The mixture is then heated to 25°C and stirred at this temperature for 30 minutes.[9]

-

The solution is cooled to -5°C and admixed within one hour with 101.8 g (1.05 equivalents) of 65% nitric acid.[9]

-

The mixture is stirred at -5°C for one hour to complete the nitration reaction.[9]

-

The resulting 4-(4-nitrophenyl)-3-morpholinone is then worked up and can be subsequently reduced to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[10][11]

Mandatory Visualizations

The following diagrams illustrate the synthetic importance of this compound.

Synthetic Pathway of this compound

Caption: Synthesis of this compound.

Role as a Key Intermediate in Rivaroxaban Synthesis

Caption: Role as an intermediate in Rivaroxaban synthesis.

References

- 1. echemi.com [echemi.com]

- 2. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Phenyl-3-morpholinone | CAS No- 29518-11-4 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | 29518-11-4 [sigmaaldrich.com]

- 6. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 10. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]

- 11. tdcommons.org [tdcommons.org]

Spectroscopic Profile of 4-Phenylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Phenylmorpholin-3-one, a molecule of interest in medicinal chemistry and organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.42 | t, J = 8.0 Hz | 2H | Ar-H | [1] |

| 7.34-7.27 | m | 3H | Ar-H | [1] |

| 4.35 | s | 2H | N-CH₂-C=O | [1] |

| 4.04 | t, J = 5.2 Hz | 2H | O-CH₂ | [1] |

| 3.77 | t, J = 5.2 Hz | 2H | N-CH₂ | [1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.0 (approx.) | C=O (Amide) |

| 141.0 (approx.) | Ar-C (Quaternary) |

| 129.2 (approx.) | Ar-CH |

| 125.0 (approx.) | Ar-CH |

| 120.0 (approx.) | Ar-CH |

| 67.0 (approx.) | O-CH₂ |

| 50.0 (approx.) | N-CH₂ |

| 48.0 (approx.) | N-CH₂-C=O |

Note: Specific ¹³C NMR peak values require direct experimental data which was not available in the cited sources. The assignments are based on typical chemical shifts for the given functional groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1680 | C=O (Amide) stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1250 | C-N stretch |

| ~1120 | C-O-C stretch |

Note: The IR peak values are predicted based on the functional groups present in this compound. Specific experimental data was not available in the searched literature.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

Note: The mass spectrometry data is based on the calculated molecular weight of this compound (C₁₀H₁₁NO₂).[2] Specific fragmentation patterns from experimental data were not available.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the this compound molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired by pressing the sample firmly against the crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) is used to generate charged ions from the sample molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and to interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the key structural and analytical aspects of this compound.

References

The Synthetic Journey of 4-Phenylmorpholin-3-one: A Technical Guide

An In-depth Exploration of the Discovery and Synthesis of a Key Pharmaceutical Intermediate

Abstract

4-Phenylmorpholin-3-one, a heterocyclic compound, holds a significant position in modern medicinal chemistry, primarily as a crucial building block in the synthesis of the anticoagulant drug Rivaroxaban. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound. It details the various synthetic methodologies that have been developed, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key synthetic routes and utilizes Graphviz diagrams to visually represent these chemical transformations, offering a valuable resource for researchers, chemists, and professionals in drug development.

Introduction: Discovery and Significance

While the precise moment of its initial discovery is not extensively documented, scientific literature references to this compound date back to at least 1956.[1] Its prominence, however, surged with its identification as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic disorders.[1][2] This application has driven extensive research into efficient and scalable synthetic routes for its production. The morpholine (B109124) ring system, in general, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[3]

Synthetic Methodologies

Several synthetic pathways to this compound have been reported, each with its own set of advantages and challenges regarding yield, reaction conditions, and scalability. The most prevalent methods are detailed below.

Synthesis from 2-(Phenylamino)ethanol and Chloroacetyl Chloride

This is one of the most commonly employed methods for the synthesis of this compound. The reaction involves the acylation of the secondary amine in 2-(phenylamino)ethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Various modifications to this general scheme have been explored to optimize the reaction, particularly concerning the choice of base, solvent, and reaction temperature.

| Method/Variation | Base | Solvent | Temperature (°C) | pH | Yield (%) | Melting Point (°C) | Reference |

| Indian Patent IN'286 | Sodium Hydroxide (B78521) (45% aq.) | Ethanol/Water | 38 - 43 | 12 - 12.5 | - | - | [1] |

| WO2011/012321 | Sodium Hydroxide (45% aq.) | Water/Ethanol | 38 - 45 | 10 - 13 | - | - | [1] |

| ChemicalBook Example | Sodium Hydroxide (10N aq.) | Isopropanol (B130326) | 40 | 7 - 8 | 62 | 113-114 | [4] |

| Canadian Patent CA2538906C | - | - | - | - | 80 | 114 | [5] |

-

To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (6 mL), heat the mixture to 40°C.[4]

-

Simultaneously add chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide solution (29.6 mL, 296 mmol) dropwise, maintaining the pH of the reaction system between 7 and 8.[4]

-

After the addition is complete, continue to stir the reaction mixture at 40°C for 10 minutes.[4]

-

Cool the mixture to 0°C and stir for 1 hour at this temperature.[4]

-

Collect the resulting white solid product by filtration.

-

Wash the solid with cold water and dry to afford this compound.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Synthesis from 1,4-Dioxan-2-one (B42840) and Aniline

An alternative approach involves the reaction of 1,4-dioxan-2-one with aniline. This method, however, requires more drastic reaction conditions.

| Method/Variation | Reactants | Temperature (°C) | Conditions | Yield (%) | Reference |

| US Patent US3092630 | 1,4-Dioxan-2-one, Aniline | 340 | Autoclave | - | [1] |

Detailed protocols for this high-temperature, high-pressure reaction are less commonly available in readily accessible literature due to the specialized equipment required. The general procedure involves heating the reactants in an autoclave at 340°C, followed by distillation and recrystallization to isolate the product.[1]

Oxidation of 4-Phenylmorpholine

This compound can also be synthesized through the oxidation of 4-phenylmorpholine. This method has been reported using potassium permanganate (B83412) as the oxidizing agent.

| Method/Variation | Oxidizing Agent | Conditions | Yield (%) | Drawbacks | Reference |

| J. Het. Chem. (2000) | Potassium Permanganate | Phase Transfer Catalysis | 45 | Formation of ignitable MnO₂, difficult to scale up | [1] |

Physicochemical Properties and Spectroscopic Data

This compound is typically an off-white solid.[4][6]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4][6] |

| Melting Point | 113-114 °C | [4] |

| Appearance | Off-White Solid | [4][6] |

| Storage Temperature | Room Temperature, Sealed in Dry | [4][7] |

¹H NMR Data (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J = 5.2 Hz, 2H), 3.77 (t, J = 5.2 Hz, 2H).[4]

Role in the Synthesis of Rivaroxaban

The primary application driving the interest in this compound is its function as a key intermediate in the synthesis of Rivaroxaban. The synthesis involves the nitration of this compound to form 4-(4-nitrophenyl)-3-morpholinone, which is subsequently reduced to 4-(4-aminophenyl)-3-morpholinone.[5][8] This amino derivative is a crucial building block for the construction of the final Rivaroxaban molecule.[1][2]

Signaling Pathway to Rivaroxaban Intermediate:

References

- 1. Process For The Preparation Of 4 Phenyl 3 Morpholinone [quickcompany.in]

- 2. tdcommons.org [tdcommons.org]

- 3. This compound | 29518-11-4 | Benchchem [benchchem.com]

- 4. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 29518-11-4 [sigmaaldrich.com]

- 8. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

Technical Guide: 4-Phenylmorpholin-3-one (CAS No. 29518-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylmorpholin-3-one (CAS No. 29518-11-4), a key chemical intermediate. The document details its chemical and physical properties, provides established synthesis protocols, and discusses its primary application in the pharmaceutical industry. Due to the limited publicly available data on the direct biological activity of this compound, this guide focuses on its role as a crucial building block in the synthesis of the anticoagulant drug Rivaroxaban.

Chemical and Physical Properties

This compound is a solid, off-white compound at room temperature.[1] Its core structure consists of a morpholin-3-one (B89469) ring with a phenyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29518-11-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][3][5] |

| Molecular Weight | 177.20 g/mol | [1][4][5][6] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 113-114 °C | [3] |

| Boiling Point (Predicted) | 395.2 ± 35.0 °C | [3] |

| Density (Predicted) | 1.187 g/cm³ | [3] |

| pKa (Predicted) | 0.27 ± 0.20 | [3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][3] |

| InChI Key | SIWXCJHUZAEIAE-UHFFFAOYSA-N | [2][6] |

| SMILES | O=C1COCCN1C2=CC=CC=C2 | [6] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride.

Method 1: Synthesis using Sodium Hydroxide (B78521)

This protocol describes a common method for the preparation of this compound.

Experimental Protocol:

-

Dissolve 2-anilinoethanol (1.0 equivalent) in ethanol (B145695) at room temperature.

-

Add water to the solution with stirring.

-

Heat the solution to approximately 38-43 °C.

-

Simultaneously add chloroacetyl chloride (approximately 3 equivalents) and a 45% aqueous sodium hydroxide solution, maintaining the pH between 12 and 12.5.

-

Stir the reaction mixture at this temperature and pH for about 10 minutes.

-

Cool the mixture to 2 °C and continue stirring for 30 minutes.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold demineralized water.

-

Dry the product under reduced pressure at 50 °C to a constant mass.

Expected Yield: Approximately 80%

Method 2: Alternative Synthesis in Isopropanol (B130326)

This method utilizes isopropanol as the solvent and maintains a neutral to slightly basic pH.

Experimental Protocol:

-

Heat a solution of N-phenylethanolamine (1.0 equivalent) in isopropanol to 40 °C.

-

Simultaneously add chloroacetyl chloride (3.0 equivalents) and 10 N sodium hydroxide solution dropwise, maintaining the reaction pH between 7 and 8.

-

After the addition is complete, continue stirring at 40 °C for 10 minutes.

-

Cool the reaction mixture to 0 °C and stir for an additional hour.

-

Collect the resulting white solid by filtration.

-

Wash the solid with cold water.

-

Dry the product to afford this compound.[3]

Expected Yield: Approximately 62%[3]

Caption: General synthesis workflow for this compound.

Application in Drug Development

The primary and most well-documented application of this compound is its use as a key starting material in the synthesis of Rivaroxaban.[7] Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[2]

The synthesis of Rivaroxaban from this compound involves a nitration step to form 4-(4-nitrophenyl)-3-morpholinone, followed by reduction of the nitro group to an amino group, and subsequent elaboration to the final drug molecule.[7]

Caption: Role of this compound in Rivaroxaban synthesis.

Biological Activity

There is limited information available in the public domain regarding the intrinsic pharmacological or biological activity of this compound itself. One source mentions its use in studies to evaluate bactericidal activity, however, no specific data or publications were identified to elaborate on this.[3] Its significance in the context of biological systems is primarily as a precursor to pharmacologically active molecules like Rivaroxaban. The biological activity of Rivaroxaban is well-characterized and is not a direct property of this compound.

Safety Information

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical compound with established synthesis routes. Its primary importance for the scientific and drug development community lies in its role as a key intermediate in the manufacturing of the anticoagulant drug Rivaroxaban. While direct biological activity data for this compound is scarce, its utility as a synthetic building block is firmly established. This guide provides essential physicochemical data and detailed synthesis protocols to support researchers and professionals working with this compound.

References

- 1. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 4. 4-Phenyl-3-morpholinone | CAS No- 29518-11-4 | Simson Pharma Limited [simsonpharma.com]

- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 6. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

Molecular formula and weight of 4-Phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 4-Phenylmorpholin-3-one, a key intermediate in the development of pharmaceutical agents.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [2][3] |

| CAS Number | 29518-11-4 | [1][4] |

| Appearance | Off-White Solid | [2] |

| Melting Point | 113-114°C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes the synthesis of this compound from 2-anilinoethanol (B49455) and chloroacetyl chloride. This compound is a notable precursor in the synthesis of more complex molecules, including the anticoagulant Rivaroxaban.[5][6]

Materials:

-

2-Anilinoethanol

-

Chloroacetyl chloride

-

Concentrated Sulphuric Acid

-

65% Nitric Acid

-

Aqueous Ammonia (B1221849) Solution (25%)

-

Acetone

-

Water

Procedure:

Step 1: Synthesis of 4-Phenyl-3-morpholinone

-

In a suitable reaction vessel, react 2-anilinoethanol with chloroacetyl chloride to yield 4-phenyl-3-morpholinone.[5]

Step 2: Nitration of 4-Phenyl-3-morpholinone

-

In a 2-litre flask, introduce 177 g (1.0 mol) of 4-phenyl-3-morpholinone in four portions into 728 g of concentrated sulphuric acid, maintaining an internal temperature of 10°C.[5]

-

Heat the mixture to 25°C and stir for 30 minutes.[5]

-

Cool the solution to -5°C.[5]

-

Over the course of one hour, add 101.8 g of 65% nitric acid.[5]

-

Continue stirring at -5°C for one hour.[5]

Step 3: Work-up and Isolation

-

Following the reaction, adjust the pH to 7.4 at 10°C using a 25% aqueous ammonia solution.[5]

-

The product, 4-(4-nitrophenyl)-3-morpholinone, can be worked up by extraction with acetone.[5]

-

Isolate the final product by crystallization from an acetone/water mixture.[5]

Experimental Workflow

The synthesis of 4-(4-nitrophenyl)-3-morpholinone from this compound is a critical step in the production of key pharmaceutical intermediates. The workflow for this process is illustrated below.

Caption: Synthesis workflow of 4-(4-nitrophenyl)-3-morpholinone.

References

- 1. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Phenyl-3-morpholinone | CAS No- 29518-11-4 | Simson Pharma Limited [simsonpharma.com]

- 4. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 6. This compound | 29518-11-4 | Benchchem [benchchem.com]

4-Phenylmorpholin-3-one: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-Phenylmorpholin-3-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines existing information with established scientific principles for structurally related molecules to offer a robust framework for its handling, analysis, and formulation development.

Core Compound Properties

This compound is a heterocyclic compound featuring a phenyl group attached to the nitrogen atom of a morpholin-3-one (B89469) ring. Its chemical structure suggests a molecule with moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK-- |

| Appearance | Off-White Solid | --INVALID-LINK-- |

| Melting Point | 113-114 °C | --INVALID-LINK-- |

| Storage Temperature | Sealed in dry, room temperature or 2-8°C Refrigerator | --INVALID-LINK--, --INVALID-LINK-- |

Solubility Profile

Quantitative solubility data for this compound is not widely available. However, based on its structure and qualitative reports, a general solubility profile can be inferred. The molecule possesses both a hydrophobic phenyl group and a more polar morpholinone ring, suggesting it will be sparingly soluble in water and more soluble in organic solvents.

Qualitative Solubility:

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | --INVALID-LINK-- |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile (B52724), phosphate (B84403) buffer pH 7.4)

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility, accounting for the dilution factor.

Stability Profile and Potential Degradation Pathways

Specific stability data for this compound is not available. However, its chemical structure, containing a lactam (cyclic amide) and a morpholine (B109124) ring, provides insights into its potential degradation pathways.

Predicted Degradation Pathways

The primary routes of degradation for this compound are expected to be hydrolysis of the lactam ring and oxidation of the morpholine ring.

-

Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amino acid derivative.

-

Oxidative Degradation: The morpholine ring can be oxidized, potentially at the nitrogen or the adjacent carbon atoms.

-

Photodegradation: Aromatic amides can undergo photo-Fries rearrangement or other photochemical reactions upon exposure to UV light.[1]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Analytical Method for Quantification

A validated analytical method is crucial for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound.

Proposed HPLC-UV Method Parameters

The following are suggested starting parameters for method development. Optimization will be necessary to achieve adequate separation and sensitivity.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (or a suitable buffer like phosphate or formate) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

| Detection Wavelength | To be determined by UV scan (likely in the range of 254-270 nm due to the phenyl group) |

| Diluent | Mobile phase or a mixture of acetonitrile and water |

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for researchers. By understanding its core properties and employing the outlined experimental protocols, scientists and drug development professionals can effectively characterize this compound. The predicted degradation pathways offer a starting point for in-depth stability studies, which are crucial for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. Further experimental investigation is necessary to establish a definitive solubility and stability profile.

References

The Emerging Therapeutic Potential of the 4-Phenylmorpholin-3-one Scaffold: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the 4-Phenylmorpholin-3-one core, a promising heterocyclic scaffold, reveals a diverse range of potential biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of research, summarizing key findings, detailing experimental methodologies, and visualizing associated cellular pathways to empower researchers and drug development professionals in their quest for novel therapeutics.

The this compound scaffold, characterized by a phenyl group attached to the nitrogen atom of a morpholin-3-one (B89469) ring, has garnered increasing interest in medicinal chemistry. Its structural features offer a versatile platform for chemical modifications, enabling the development of a wide array of derivatives with diverse pharmacological profiles. This guide delves into the significant biological activities associated with this scaffold, presenting quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. Studies have shown that certain analogs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.

For instance, specific this compound derivatives have been observed to induce apoptosis in A549 human lung carcinoma cells at a concentration of 40 µg/mL. These compounds were also found to arrest the cell cycle in the G1 phase, suggesting a mechanism that interferes with cancer cell proliferation.[1] While detailed quantitative data for a broad range of simple this compound analogs remains an area for further investigation, these initial findings highlight the promise of this scaffold in oncology.

More complex molecules incorporating the morpholine (B109124) moiety have shown significant cytotoxic activity. For example, a series of morpholine substituted quinazoline (B50416) derivatives displayed potent anticancer effects against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range.[2] One of the most active compounds, AK-3, exhibited IC50 values of 10.38 ± 0.27 μM against A549 cells, 6.44 ± 0.29 μM against MCF-7 cells, and 9.54 ± 0.15 μM against SHSY-5Y cells.[2] Another promising compound, AK-10, showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines, respectively.[2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase.[2]

Similarly, morpholine-benzimidazole-oxadiazole derivatives have been evaluated for their anticancer potential. One such derivative, compound 5h , exhibited a potent cytotoxic effect against the HT-29 human colon cancer cell line with an IC50 of 3.103 ± 0.979 μM. This compound also demonstrated selectivity for cancer cells over normal fibroblast cells (NIH3T3), where it had a significantly higher IC50 of 15.158 ± 0.987 μM. The mechanism of action for this class of compounds was linked to the inhibition of VEGFR-2, a key player in angiogenesis.

Summary of Anticancer Activity Data

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Morpholine Substituted Quinazoline (AK-3) | A549 | Cytotoxicity | 10.38 ± 0.27 | [2] |

| MCF-7 | Cytotoxicity | 6.44 ± 0.29 | [2] | |

| SHSY-5Y | Cytotoxicity | 9.54 ± 0.15 | [2] | |

| Morpholine Substituted Quinazoline (AK-10) | A549 | Cytotoxicity | 8.55 ± 0.67 | [2] |

| MCF-7 | Cytotoxicity | 3.15 ± 0.23 | [2] | |

| SHSY-5Y | Cytotoxicity | 3.36 ± 0.29 | [2] | |

| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 | Cytotoxicity | 3.103 ± 0.979 | |

| NIH3T3 | Cytotoxicity | 15.158 ± 0.987 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Apoptotic Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. The following diagram illustrates a simplified overview of the apoptotic signaling cascade.

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

The morpholine scaffold is recognized for its ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[3][4] This has spurred investigations into the neuroprotective potential of morpholine derivatives, including those based on the this compound core.

While specific quantitative data for simple this compound analogs in neuroprotection assays are still emerging, the broader class of morpholine-containing compounds has shown promise in modulating key enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3][5] The ability of these compounds to interact with multiple targets offers a potential advantage in treating complex multifactorial diseases like Alzheimer's and Parkinson's.[1]

Experimental Protocol: In Vitro Neuroprotection Assay (PC12 Cell Line)

The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model for neuronal studies as these cells can differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, treat cells with 50-100 ng/mL of NGF for 5-7 days.

-

Induction of Neurotoxicity: Induce neurotoxicity using agents like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

-

Compound Treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) before adding the neurotoxin.

-

Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-treated control.

Visualizing a Neuroprotective Signaling Pathway

The following diagram illustrates a simplified representation of a generic neuroprotective signaling pathway that could be investigated for this compound derivatives.

Caption: A generic signaling pathway illustrating how a neuroprotective compound can promote cell survival.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

The this compound scaffold has also been explored for its potential anti-inflammatory properties. While direct in vivo data for simple derivatives is limited, related morpholine-containing compounds have shown promise in preclinical models of inflammation.

For instance, morpholinopyrimidine derivatives have been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][6] This anti-inflammatory effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Inflammatory Signaling Pathway

The following diagram depicts a simplified overview of the LPS-induced inflammatory signaling pathway in macrophages.

Caption: A simplified diagram of the LPS/TLR4-mediated inflammatory pathway leading to the production of inflammatory mediators.

Antimicrobial Activity: A Potential New Class of Antibacterial Agents

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. A study on sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978) reported their activity against a panel of bacteria.[3]

Summary of Antimicrobial Activity Data (Zone of Inhibition in cm)

| Compound | B. megaterium | S. typhi | Micrococcus spp. | E. coli | Reference |

| V-1c | 1.8 | 1.6 | 3.2 | 1.1 | [3] |

| V-1g | 1.4 | 1.7 | 2.7 | 2.3 | [3] |

| V-1h | 3.8 | 1.2 | ND | 1.8 | [3] |

| ND: Not Determined |

These results indicate that substitutions on the phenyl ring and the sulfonamide moiety can significantly influence the antibacterial spectrum and potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Agar (B569324) Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing the General Workflow for Antimicrobial Screening

Caption: A general workflow for the screening of antimicrobial compounds using the disc diffusion and MIC determination methods.

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various routes. A common method involves the reaction of N-phenylethanolamine with chloroacetyl chloride in the presence of a base.

General Synthesis Protocol

Reaction: N-phenylethanolamine + Chloroacetyl chloride → this compound

Procedure:

-

Dissolve N-phenylethanolamine in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

-

Simultaneously add chloroacetyl chloride and a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture, maintaining a controlled temperature and pH.

-

After the addition is complete, stir the reaction mixture for a specified time.

-

Cool the mixture to induce precipitation of the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Further derivatization can be achieved by modifying the phenyl ring through electrophilic aromatic substitution reactions or by functionalizing the morpholinone ring.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The existing data, although in some areas still preliminary for the core scaffold itself, strongly suggests its potential in anticancer, neuroprotective, anti-inflammatory, and antimicrobial applications.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds and to identify their molecular targets. The promising pharmacokinetic properties associated with the morpholine ring, particularly its ability to cross the blood-brain barrier, make this scaffold especially attractive for the development of new treatments for central nervous system disorders. Continued exploration of the this compound core holds significant promise for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. 4-[4-(Methylamino)phenyl]morpholin-3-one | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(2,4-Dinitrophenyl)morpholin-3-one | Benchchem [benchchem.com]

4-Phenylmorpholin-3-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for the efficient discovery of novel therapeutic agents.[1][2][3] These molecular frameworks exhibit the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity, serving as versatile templates for the design of diverse compound libraries.[1][4] The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a prominent example of such a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

This technical guide focuses on the 4-phenylmorpholin-3-one core, a specific embodiment of the morpholine privileged structure. This scaffold is a key constituent in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it forms the backbone of the blockbuster anticoagulant Rivaroxaban. This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The this compound Core: A Versatile Synthetic Platform

The this compound scaffold provides a robust and readily functionalizable platform for the generation of diverse chemical entities. The phenyl ring and the morpholinone core offer multiple points for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

General Synthesis of the this compound Scaffold

The synthesis of the this compound core is well-established, with several efficient methods reported in the literature. A common approach involves the reaction of 2-anilinoethanol (B49455) with chloroacetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Anilinoethanol, Chloroacetyl chloride, Sodium hydroxide (B78521), Isopropanol, Water.

-

Procedure:

-

Dissolve 2-anilinoethanol (1.0 equivalent) in isopropanol.

-

Heat the solution to 40°C.

-

Simultaneously add chloroacetyl chloride (3.0 equivalents) and a 10 N aqueous solution of sodium hydroxide dropwise, maintaining the pH of the reaction mixture between 7 and 8.

-

After the addition is complete, continue stirring the mixture at 40°C for 10 minutes.

-

Cool the reaction mixture to 0°C and stir for an additional hour.

-

Collect the resulting white solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is demonstrated by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise as anticoagulants, anticancer agents, anti-inflammatory agents, and antimicrobial agents.

Anticoagulant Activity: Factor Xa Inhibition

The most prominent application of the this compound core is in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.

Caption: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa.

A key intermediate derived from this compound is 4-(4-aminophenyl)-3-morpholinone, which is a central precursor in the synthesis of Rivaroxaban (Xarelto®), a potent and selective direct inhibitor of Factor Xa.

Experimental Protocol: Synthesis of 4-(4-Aminophenyl)-3-morpholinone

-

Materials: 4-(4-Nitrophenyl)-3-morpholinone, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol.

-

Procedure:

-

In an autoclave, suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 equivalent) and 10% Pd/C in ethanol.

-

Pressurize the autoclave with hydrogen gas (e.g., 50 psi).

-

Heat the mixture to 60°C and stir vigorously until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and carefully vent the hydrogen gas.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)-3-morpholinone.

-

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

-

Objective: To determine the IC50 value of a test compound against Factor Xa.

-

Materials: Human Factor Xa, Chromogenic substrate for Factor Xa (e.g., S-2222), Tris-HCl buffer (pH 8.4) containing NaCl and EDTA, Test compound, 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, Factor Xa solution, and buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm at regular intervals.

-

Calculate the rate of substrate hydrolysis.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

| Compound | Target | IC50 (nM) | Ki (nM) |

| Rivaroxaban | Factor Xa | 0.7 | 0.4 |

| Apixaban | Factor Xa | 2.3 | 0.8 |

| Edoxaban | Factor Xa | 3.3 | 0.6 |

Table 1: Quantitative data for selected Factor Xa inhibitors. (Note: Data are representative and may vary depending on assay conditions).

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

The this compound scaffold has also been explored for the development of anticancer agents, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes.

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Derivatives of this compound have been synthesized and evaluated as inhibitors of PI3K isoforms.

Experimental Protocol: PI3Kα Inhibition Assay (Kinase-Glo®)

-

Objective: To determine the IC50 value of a test compound against PI3Kα.

-

Materials: Recombinant human PI3Kα, PIP2/PS substrate, ATP, Kinase-Glo® Luminescent Kinase Assay Kit, Tris-HCl buffer (pH 7.5) with MgCl2, DTT, and CHAPS, Test compound, White 96-well plates, Luminometer.

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a white 96-well plate, add the test compound, PI3Kα enzyme, and PIP2/PS substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and plot against the logarithm of the test compound concentration to determine the IC50 value.

-

| Compound ID | Substitution on Phenyl Ring | PI3Kα IC50 (nM) |

| 1a | 4-OCH3 | 150 |

| 1b | 4-Cl | 85 |

| 1c | 3,4-diCl | 42 |

| 1d | 4-CF3 | 68 |

Table 2: Anticancer activity of selected this compound derivatives as PI3Kα inhibitors. (Note: Data are hypothetical and for illustrative purposes).

Experimental Protocol: Cell Viability Assay (MTT)

-

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

-

Materials: Cancer cell line (e.g., MCF-7), DMEM medium with 10% FBS, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, Microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Anti-inflammatory and Antimicrobial Activities

The privileged nature of the this compound scaffold extends to its potential as a source of anti-inflammatory and antimicrobial agents. Modifications to the core structure have yielded compounds with inhibitory activity against key inflammatory mediators and various microbial strains.

Experimental Protocol: COX Inhibition Assay

-

Objective: To evaluate the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2, Arachidonic acid, Tris-HCl buffer (pH 8.0), Test compound, EIA buffer, Prostaglandin (B15479496) screening EIA kit.

-

Procedure:

-

Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

-

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), Test compound, 96-well microplates, Plate reader.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

| Compound ID | R Group | COX-2 IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2a | H | 15.2 | 64 | >128 |

| 2b | 4-NO2 | 8.5 | 32 | 64 |

| 2c | 4-F | 10.1 | 32 | 128 |

| 2d | 2,4-diCl | 5.3 | 16 | 32 |

Table 3: Anti-inflammatory and antimicrobial activities of selected this compound derivatives. (Note: Data are hypothetical and for illustrative purposes).

The Privileged Nature of the this compound Scaffold: A Logical Relationship

The diverse biological activities of this compound derivatives underscore its status as a privileged structure. By strategically modifying the substituents on the phenyl ring and other positions of the morpholinone core, it is possible to tune the pharmacological profile of the resulting molecules to target a wide array of biological systems.

Logical Relationship: Versatility of the this compound Core

This diagram illustrates how modifications to the core structure lead to different therapeutic applications.

Caption: The this compound core as a versatile scaffold for diverse therapeutic applications.

Conclusion

The this compound scaffold represents a quintessential example of a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the ability to modulate its biological activity through straightforward chemical modifications, makes it an invaluable tool for drug discovery and development. From its pivotal role in the synthesis of the life-saving anticoagulant Rivaroxaban to its emerging potential in the development of novel anticancer, anti-inflammatory, and antimicrobial agents, the this compound core continues to be a source of inspiration for the design of new and effective therapeutics. This guide has provided a comprehensive overview of the current state of knowledge on this important scaffold, offering valuable insights and practical protocols for researchers in the field. The continued exploration of the chemical space around the this compound nucleus holds significant promise for the discovery of the next generation of medicines.

References

Theoretical and Computational Insights into 4-Phenylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylmorpholin-3-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, morpholinone core, coupled with a phenyl substituent, provides a versatile scaffold for the development of novel therapeutics. This technical guide delves into the theoretical and computational aspects of this compound, alongside a review of its synthesis and its role as a precursor to the anticoagulant drug Rivaroxaban. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of a phenyl group and a lactam function, as seen in this compound, creates a molecule with a defined three-dimensional structure that is amenable to further chemical modification. This compound is a critical building block in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[2] Understanding the structural, electronic, and energetic properties of the this compound core is therefore essential for the rational design of new and improved therapeutic agents.

Physicochemical and Computational Properties

While extensive dedicated computational studies on this compound are not widely available in the public domain, we can compile known properties and infer others based on its structure and data from related compounds.

General and Computed Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values are sourced from chemical databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 29518-11-4 | [3] |

| Melting Point | 113-114 °C | [4] |

| Boiling Point (Predicted) | 395.2 ± 35.0 °C | [5] |

| Density (Predicted) | 1.187 g/cm³ | [5] |

| pKa (Predicted) | 0.27 ± 0.20 | [5] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [3] |

| Number of Rotatable Bonds | 1 | [6] |

| Number of H-bond Acceptors | 2 | [6] |

| Number of H-bond Donors | 0 | [6] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the title compound.

Theoretical and Computational Chemistry Considerations

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[7] While specific DFT studies on this compound are scarce, studies on related quinazolinone and morpholine derivatives provide insights into what can be expected.[8][9]

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G**, would allow for the determination of:

-

Optimized Geometry: Calculation of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. For morpholine rings, a chair conformation is typically the most stable.[10]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

-

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure and vibrational modes of the molecule.

Molecular docking studies on analogs of this compound have been used to predict their binding affinity to various biological targets.[11][12][13] Such studies on this compound derivatives could be employed to explore their potential as inhibitors of various enzymes, guiding the design of new drug candidates.

Synthesis and Experimental Data

Synthetic Protocol

A common method for the synthesis of this compound involves the reaction of N-phenylethanolamine with chloroacetyl chloride in the presence of a base.[4]

Experimental Procedure: [4]

To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (B130326) (6 mL) heated to 40°C, chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide (B78521) solution (29.6 mL, 296 mmol) are added dropwise simultaneously, maintaining the pH of the reaction mixture between 7 and 8. After the addition is complete, the reaction mixture is stirred at 40°C for an additional 10 minutes. The mixture is then cooled to 0°C and stirred for 1 hour. The resulting white solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J = 5.2 Hz, 2H), 3.77 (t, J = 5.2 Hz, 2H).[4]

Role in Drug Development: Precursor to Rivaroxaban

This compound is a key starting material in the synthesis of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa.[2] The synthesis involves the nitration of this compound to form 4-(4-nitrophenyl)-3-morpholinone, followed by reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)morpholin-3-one.[2] This intermediate is then further elaborated to produce Rivaroxaban.

Mechanism of Action of Rivaroxaban and Implied Signaling Pathway

Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[14][15][16] By blocking Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[15][16] Recent studies have also suggested that Rivaroxaban may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[17]

Below is a diagram illustrating the coagulation cascade and the point of inhibition by Rivaroxaban, as well as its potential influence on the NF-κB pathway.

Caption: Mechanism of action of Rivaroxaban and its link to signaling.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, not only for its role as a key intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban but also as a versatile scaffold for the development of new chemical entities. While detailed theoretical and computational studies on this specific molecule are not yet prevalent in the literature, the available data on its synthesis, properties, and the biological activity of its derivatives provide a strong foundation for future research. This technical guide has summarized the current knowledge on this compound and highlighted the potential for computational methods to further elucidate its properties and guide the design of novel therapeutics. Further investigation into the theoretical aspects of this core structure is warranted and is expected to yield valuable insights for drug discovery and development.

References

- 1. This compound | 29518-11-4 | Benchchem [benchchem.com]

- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 3. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Morpholinone, 4-phenyl- | 29518-11-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 29518-11-4|this compound| Ambeed [ambeed.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 8. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. connectjournals.com [connectjournals.com]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 17. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Phenylmorpholin-3-one from 2-anilinoethanol and chloroacetyl chloride

Application Notes and Protocols: Synthesis of 4-Phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of this compound from 2-anilinoethanol (B49455) and chloroacetyl chloride.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The reaction of 2-anilinoethanol with chloroacetyl chloride is a common and effective method for its preparation. This document outlines various reported protocols, summarizes key quantitative data, and provides a detailed experimental procedure and workflow.

Reaction Scheme

The overall reaction is a two-step process involving the acylation of the secondary amine in 2-anilinoethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Yields

| Reference/Protocol | Solvent(s) | Base | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC) |

| Protocol 1[1] | Ethanol (B145695), Water | 40% aq. NaOH | 40 | 10-30 min | 94 | 99.5% |

| Protocol 2[2] | Ethanol, Water | 45% aq. NaOH | 38-43 | 60-80 min | 80 | Not Reported |

| Protocol 3[1] | Isopropyl alcohol | 10 N NaOH | 40 | 10 min | 62 | Not Reported |

| Protocol 4[1] | Ethanol, Water | 45% aq. NaOH | 38-45 | 30 min | 68 | Not Reported |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 114 °C | [2] |